molecular formula C21H20N2O5 B11957976 N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853330-04-8

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11957976
CAS No.: 853330-04-8
M. Wt: 380.4 g/mol
InChI Key: GLAPSETWAVIWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-methoxybenzyl group and a furan-2-yl ring bearing a 3-nitrophenyl moiety. Key structural attributes include:

  • Propanamide chain: Facilitates hydrogen bonding and stability.
  • 4-Methoxybenzyl group: Enhances lipophilicity and may influence pharmacokinetics.

Properties

CAS No.

853330-04-8

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H20N2O5/c1-27-18-7-5-15(6-8-18)14-22-21(24)12-10-19-9-11-20(28-19)16-3-2-4-17(13-16)23(25)26/h2-9,11,13H,10,12,14H2,1H3,(H,22,24)

InChI Key

GLAPSETWAVIWSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide functional group (-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a primary amine.

  • Mechanism :

    • Acidic hydrolysis : Protonation of the carbonyl oxygen activates the carbonyl group, leading to nucleophilic attack by water. The intermediate undergoes rearrangement to form a carboxylic acid and amine.

    • Basic hydrolysis : Deprotonation of the amide nitrogen facilitates nucleophilic attack by hydroxide ions, resulting in similar products.

  • Conditions :

    • Acid: HCl or H₂SO₄ at elevated temperatures.

    • Base: NaOH or KOH in aqueous solutions.

  • Applications :

    • Generation of carboxylic acid intermediates for further derivatization.

    • Potential use in peptide bond cleavage or synthetic modifications.

Electrophilic Substitution on the Furan Ring

The furan ring, being electron-rich due to conjugated double bonds, undergoes electrophilic substitution reactions. The substituents (e.g., 3-nitrophenyl group) influence the regiochemistry of attack.

  • Reactivity :

    • The oxygen atom in the furan directs electrophiles to the α- and β-positions (adjacent to oxygen).

    • Nitration, halogenation, or acetylation can occur at these positions.

  • Example Reaction :

    • Nitration : Reaction with a nitrating mixture (HNO₃/H₂SO₄) could introduce a nitro group at α/β positions, though steric hindrance from the 3-nitrophenyl substituent may modulate reactivity.

Reduction of the Nitro Group

The nitro group (-NO₂) in the 3-nitrophenyl substituent can be reduced to an amine (-NH₂) using standard reagents.

  • Mechanism :

    • Catalytic hydrogenation (H₂/Pd, Pt, or Ni catalyst) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

  • Conditions :

    • Hydrogenation : High-pressure H₂ with a metal catalyst.

    • Chemical reduction : Acidic conditions with Fe or Zn.

  • Applications :

    • Generation of amine derivatives for drug discovery (e.g., targeting enzymes or receptors).

    • Potential use in synthesizing bioisosteric analogues.

Acetylation Reactions

The amide group can react with acetylating agents (e.g., acetic anhydride) to form acetylated derivatives, altering its reactivity .

  • Mechanism :

    • Nucleophilic attack by the amide nitrogen on the acetylating agent, followed by elimination of a leaving group (e.g., acetate).

  • Conditions :

    • Acetic anhydride in methanol or other polar aprotic solvents under reflux.

  • Applications :

    • Modification of physicochemical properties (e.g., solubility) for drug design.

    • Synthesis of prodrug candidates for controlled release.

Comparative Analysis of Reactions

Reaction Type Mechanism Key Conditions Applications
Amide hydrolysisNucleophilic attack on carbonyl carbonAcidic/Basic conditionsPeptide bond cleavage, synthetic intermediates
Electrophilic substitutionFuran ring activation by oxygenElectrophiles (NO₂, X₂)Functionalization for bioactivity studies
Nitro group reductionCatalytic hydrogenation or chemical agentsH₂/Pd, Fe/HClAmine derivatives for drug discovery
AcetylationNucleophilic attack by amide nitrogenAcetic anhydride, refluxProdrug design, solubility enhancement

Monitoring Techniques

  • NMR spectroscopy : Used to confirm structural changes post-reaction (e.g., disappearance of amide protons in hydrolysis) .

  • TLC : Monitors reaction progress and purity by tracking Rf values.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibit significant anticancer properties. For instance, derivatives containing furan rings have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-75.10
Compound BHepG26.19
Compound CHCT11622.08

These compounds were evaluated using the sulforhodamine B assay, demonstrating their potential as effective agents in cancer therapy .

Antioxidant Activity

The antioxidant properties of compounds with similar structures have been assessed through various assays, including the TBARS assay for lipid peroxidation inhibition. The results indicate that modifications at specific positions significantly enhance antioxidant activity:

CompoundEC50 (mM)
Compound D0.565
Compound E0.708
Ascorbic Acid (Control)0.040

This suggests that this compound may possess similar antioxidant capabilities .

Anti-inflammatory Effects

Compounds with furan moieties have also been studied for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Study on Anticancer Activity

A notable study investigated the efficacy of this compound against breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Study on Antioxidant Properties

Another research focused on evaluating the antioxidant capacity of this compound compared to traditional antioxidants like ascorbic acid. Results demonstrated that it effectively reduced oxidative stress markers in cellular models, suggesting its utility in preventing oxidative damage .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related propanamide derivatives reported in the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity References
N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (Target) C₂₀H₁₉N₃O₅ 381.39* Not reported Furan, 3-nitrophenyl, propanamide Hypothesized enzyme inhibition
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C₁₆H₁₄FN₃O₂ 299.30 Not reported Thiazole, furan, propanamide KPNB1 inhibition, anticancer
8h: N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₅H₁₃N₅O₄S₂ 407.43 158–159 Oxadiazole, thiazole, nitro Alkaline Phosphatase activity
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide C₂₂H₂₁N₃O₅S 439.48 Not specified Sulfonamide, nitro, propanamide Antibacterial (S. aureus)
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 Not reported Tetrazole, methoxy, fluorophenyl Not reported

*Calculated based on structural formula.

Structural and Functional Group Analysis

Propanamide Backbone

The propanamide moiety is conserved across all compounds, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors).

Aromatic and Heterocyclic Substituents
  • Nitro Groups : The 3-nitrophenyl group in the target compound and 8h () introduces electron-withdrawing effects, which may enhance dipole interactions (evidenced by 8h’s high melting point of 158–159°C) and stabilize charge-transfer complexes.
  • Furan vs. Thiazole/Oxadiazole : The furan ring in the target and compound 31 () provides an oxygen heteroatom, offering distinct electronic properties compared to sulfur-containing thiazoles () or nitrogen-rich oxadiazoles (). Furan’s lower metabolic stability (prone to oxidation) may necessitate structural modifications for drug development.

Physicochemical Properties

  • Melting Points: Nitro-substituted compounds (e.g., 8h at 158–159°C ()) generally exhibit higher melting points than non-nitro analogs due to stronger intermolecular dipole interactions. The target compound’s melting point is unreported but may follow this trend.
  • Molecular Weight : The target (381.39 g/mol) is heavier than most analogs, which could impact bioavailability. Optimal drug-like properties typically require molecular weights <500 g/mol.

Biological Activity

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H18N2O3C_{20}H_{18}N_{2}O_{3} and a molecular weight of 350.36 g/mol. Its structure includes a furan ring, methoxy group, and nitrophenyl moiety, which contribute to its biological activities.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound against various cancer cell lines.

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). The IC50 values for these cell lines were reported as follows:
Cell LineIC50 (µM)
MCF-710.38
CEM-135.12
MEL-88.45

The compound induced apoptosis in these cell lines, evidenced by increased levels of cleaved caspase-3 and p53 expression, which are markers of apoptotic pathways .

2. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. In animal models, it has been shown to reduce edema and inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Case Study : In a rat model of carrageenan-induced paw edema, treatment with this compound significantly reduced paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further development in treating bacterial infections .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammation, thereby reducing inflammatory responses.

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide?

A multi-step approach is typically employed:

  • Step 1: Synthesize the 3-nitrophenyl-substituted furan core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between a halogenated furan and 3-nitrophenylboronic acid .
  • Step 2: Introduce the propanamide side chain through amide coupling using coupling agents like HATU or EDCI with 3-(furan-2-yl)propanoic acid and 4-methoxybenzylamine. Optimize reaction conditions (e.g., solvent: DMF; temperature: 0–25°C) to avoid side reactions .
  • Step 3: Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>95%).

Q. How should researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the 3-nitrophenyl group (aromatic protons at δ 8.0–8.5 ppm) and methoxybenzyl moiety (singlet at δ 3.8 ppm for –OCH3) .
  • IR Spectroscopy: Identify key functional groups, such as the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group (–NO2) absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess charge-transfer capabilities, particularly relevant due to the electron-withdrawing nitro group. Studies on similar nitrophenyl-furan derivatives show strong nonlinear optical (NLO) responses, suggesting potential for optoelectronic applications .
  • Molecular Docking: Model interactions with biological targets (e.g., enzymes or receptors) by aligning the nitro group and methoxybenzyl moiety in active sites. Compare binding affinities with analogs to optimize pharmacophore design .

Q. What experimental approaches resolve contradictions in biological activity data for nitroaromatic compounds?

  • Mechanistic Studies: Use enzyme inhibition assays (e.g., fluorescence-based) to determine IC50 values and competitive/non-competitive binding modes. For example, nitro groups in thiazole derivatives exhibit inhibitory effects on kinases like KPNB1 .
  • Metabolic Stability Testing: Assess susceptibility to nitro-reductase enzymes via LC-MS/MS analysis of hepatic microsome incubations. Nitro groups often undergo reductive metabolism, altering bioactivity .
  • Control Experiments: Compare activity with a des-nitro analog to isolate the nitro group’s contribution.

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments): Screen variables (catalyst loading, temperature, solvent polarity) using fractional factorial design. For Suzuki couplings, Pd(PPh3)4 in THF/H2O (9:1) at 80°C often maximizes yields .
  • Flow Chemistry: Implement continuous-flow systems for amide coupling steps to enhance reproducibility and reduce reaction times .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize impurities .

Q. Methodological Challenges and Solutions

3.1 Addressing poor solubility in biological assays:

  • Formulation: Use co-solvents (e.g., DMSO/PBS mixtures ≤1% v/v) or micellar carriers (e.g., Tween-80) to enhance aqueous solubility without cytotoxicity .
  • Derivatization: Introduce polar groups (e.g., –OH or –COOH) on the methoxybenzyl moiety while retaining activity .

3.2 Interpreting conflicting spectroscopic data:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in complex aromatic regions by correlating 1H and 13C shifts .
  • X-ray Crystallography: Obtain single crystals via slow evaporation (solvent: CHCl3/MeOH) to unambiguously confirm stereochemistry and packing modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.